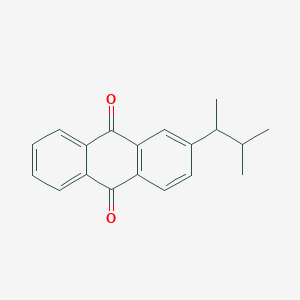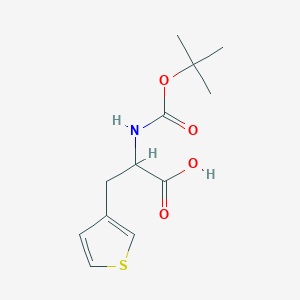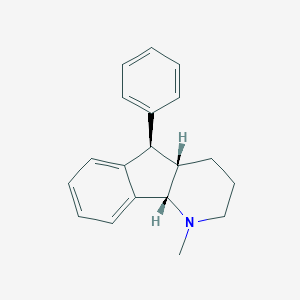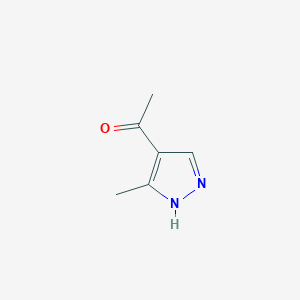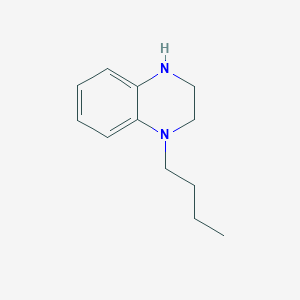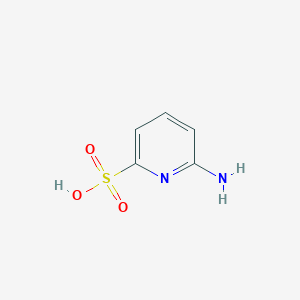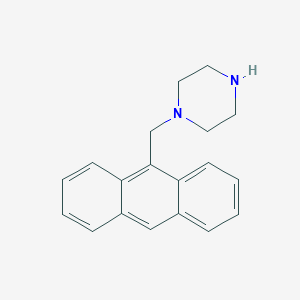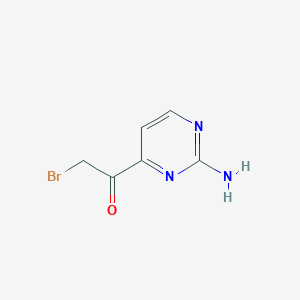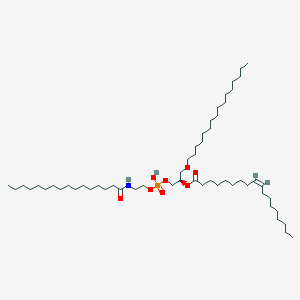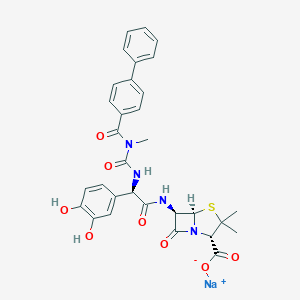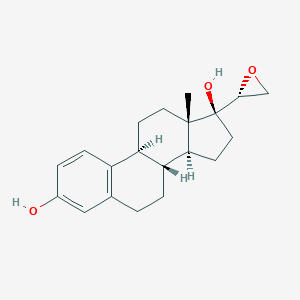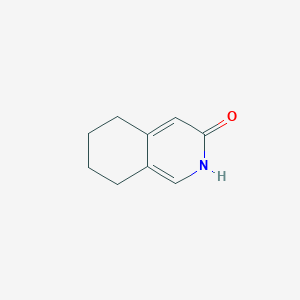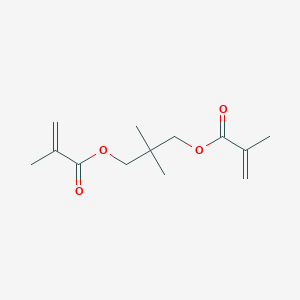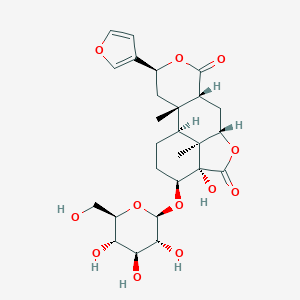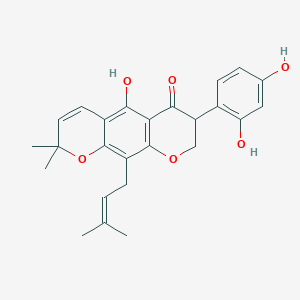
2,3-Dihydroauriculatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroauriculatin is a natural product found in Erythrina vogelii, Ormosia monosperma, and other organisms with data available.
Applications De Recherche Scientifique
Inhibition of Protein Tyrosine Phosphatase 1B
2,3-Dihydroauriculatin has been identified as a compound that inhibits Protein Tyrosine Phosphatase 1B (PTP1B), which is considered a therapeutic target for the treatment of type 2 diabetes and obesity. This finding suggests its potential use in managing these conditions (Bae et al., 2006).
Anti-Oral Microbial Activity
This compound has demonstrated moderate activity against oral-microbial organisms such as Streptococcus mutans, Prophyromonas gingivalis, and Actinomyces actinomycetemcomitans. This indicates its potential application in dental health and as a treatment for oral infections (Iinuma et al., 1994).
Broader Context of Flavonoid Research
While the specific applications of 2,3-Dihydroauriculatin are highlighted in the studies above, it is important to consider it within the broader context of flavonoid research. Flavonoids like Dihydromyricetin and Taxifolin have shown a range of health benefits, including antioxidative, anti-inflammatory, and anticancer properties (Li et al., 2017); (Sunil & Xu, 2019). These broader findings provide context for the potential of 2,3-Dihydroauriculatin in various therapeutic applications.
Propriétés
Numéro CAS |
105594-10-3 |
|---|---|
Nom du produit |
2,3-Dihydroauriculatin |
Formule moléculaire |
C25H26O6 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
7-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-7-17-23-16(9-10-25(3,4)31-23)21(28)20-22(29)18(12-30-24(17)20)15-8-6-14(26)11-19(15)27/h5-6,8-11,18,26-28H,7,12H2,1-4H3 |
Clé InChI |
QIUJXSRLJRBVHI-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OCC(C3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C |
SMILES canonique |
CC(=CCC1=C2C(=C(C3=C1OCC(C3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C |
Synonymes |
2,3-dihydroauriculatin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



